molecular formula C7H6BrNO2 B1374788 6-Bromo-3-methoxypicolinaldehyde CAS No. 945954-95-0

6-Bromo-3-methoxypicolinaldehyde

Cat. No. B1374788
CAS RN: 945954-95-0
M. Wt: 216.03 g/mol
InChI Key: ATJHFXRPMHJWAT-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-methoxypicolinaldehyde is 1S/C7H6BrNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3 . This indicates that the molecule consists of a pyridine ring with bromine and methoxy groups attached at the 6 and 3 positions, respectively, and an aldehyde group at the 2 position.


Physical And Chemical Properties Analysis

6-Bromo-3-methoxypicolinaldehyde is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis

6-Bromo-3-methoxypicolinaldehyde: is a versatile building block in organic synthesis. Its molecular structure, which includes a reactive aldehyde group and a bromine atom, makes it suitable for various chemical reactions. It can be used to synthesize complex molecules through reactions such as Suzuki coupling, which is often employed in the production of pharmaceuticals and fine chemicals .

Medicinal Chemistry

In medicinal chemistry, 6-Bromo-3-methoxypicolinaldehyde serves as a precursor for the synthesis of potential therapeutic agents. Its bromine atom can be strategically replaced or used in cross-coupling reactions to create new compounds with biological activity. Researchers utilize it to develop novel drugs that may act on central nervous system disorders or cancer .

Material Science

This compound’s unique properties are explored in material science for creating advanced materials. For instance, it can be incorporated into polymers or small molecules that change their properties in response to external stimuli, such as light or temperature .

Analytical Chemistry

6-Bromo-3-methoxypicolinaldehyde: can be used as a reagent in analytical chemistry to detect or quantify other substances. Its aldehyde group reacts with various chemicals, forming distinctive products that can be easily identified or measured .

Biochemistry Research

In biochemistry, it can be used to modify biomolecules like proteins or nucleic acids. This modification allows scientists to study the function of these biomolecules in greater detail or to create biomolecule-based sensors .

Catalysis

The compound finds application in catalysis, where it can be used to facilitate or speed up chemical reactions. It can act as a ligand for catalysts or be a part of the catalytic system itself, especially in reactions that form carbon-heteroatom bonds .

Environmental Chemistry

In environmental chemistry, 6-Bromo-3-methoxypicolinaldehyde might be used to synthesize compounds that can degrade environmental pollutants or serve as safer alternatives to hazardous chemicals currently in use .

Agricultural Chemistry

Lastly, it can be applied in agricultural chemistry to create new pesticides or herbicides. Its structure allows for the synthesis of compounds that can target specific pests or weeds without affecting crops or the environment .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-3-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJHFXRPMHJWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743255
Record name 6-Bromo-3-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methoxypicolinaldehyde

CAS RN

945954-95-0
Record name 6-Bromo-3-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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